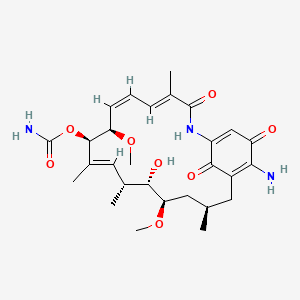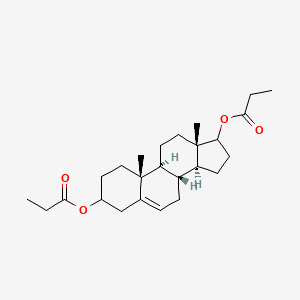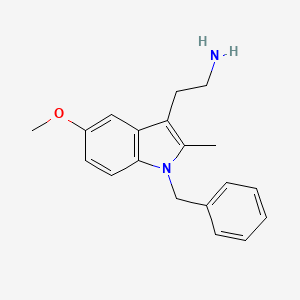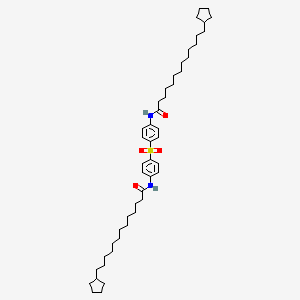
17-Aminodemethoxygeldanamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Aminodemethoxygeldanamycin is a derivative of geldanamycin, an ansamycin antibiotic. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology. It is known for its ability to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Aminodemethoxygeldanamycin typically involves the modification of geldanamycinThis process often requires specific reagents and conditions, such as the use of reducing agents like lithium aluminum hydride (LiAlH4) and subsequent amination using ammonia or amine derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus, the bacterium that produces geldanamycin. The fermentation broth is then subjected to extraction and purification processes to isolate geldanamycin, which is subsequently chemically modified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 17-Aminodemethoxygeldanamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinone structure to hydroquinone.
Substitution: Amino groups can be introduced or modified through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Amination reactions often use ammonia or primary amines under basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo functionalization to produce compounds with different biological activities .
Wissenschaftliche Forschungsanwendungen
17-Aminodemethoxygeldanamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of quinone derivatives.
Biology: The compound is utilized to investigate the role of HSP90 in cellular processes.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit HSP90, leading to the degradation of oncogenic proteins.
Industry: The compound is explored for its potential in developing new therapeutic agents and as a tool in drug discovery
Wirkmechanismus
17-Aminodemethoxygeldanamycin exerts its effects primarily by inhibiting HSP90. HSP90 is a molecular chaperone that assists in the proper folding, stability, and function of many proteins, including those involved in cancer cell growth and survival. By binding to the ATP-binding domain of HSP90, this compound disrupts its chaperone function, leading to the degradation of client proteins and inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
17-Allylamino-17-demethoxygeldanamycin (17-AAG): Another derivative of geldanamycin, known for its anticancer properties.
17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): A water-soluble analogue with similar HSP90 inhibitory activity.
Uniqueness: 17-Aminodemethoxygeldanamycin is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike its analogues, it has shown different efficacy profiles in various cancer cell lines, making it a valuable compound for targeted cancer therapy .
Eigenschaften
Molekularformel |
C28H39N3O8 |
|---|---|
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16-,21-,22-,24+,26-/m1/s1 |
InChI-Schlüssel |
XYFFWTYOFPSZRM-NBTLBREFSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC |
Kanonische SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) propanoate](/img/structure/B10858217.png)
![10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-hex-4-en-2-yl-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B10858223.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10858229.png)

![2,4-diphenyl-6-[5-(2H-tetrazol-5-yl)pentoxy]pyridine](/img/structure/B10858245.png)

![4-[3-[[(1S)-1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid](/img/structure/B10858261.png)
![sodium;6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858262.png)
![(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10858268.png)
![(1R,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858284.png)


![4-Hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B10858311.png)
